Molecular Weight Reduction Versus 6‑Methyl Analog (CAS 2640885‑62‑5): ~14 Da Lower Mass Improves Ligand Efficiency Potential
The target compound (CAS 2640957‑85‑1, C₁₄H₂₀N₄O₂S, MW = 308.40) lacks the pyrimidine 6‑methyl substituent present in its closest commercially available analog, 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine (CAS 2640885‑62‑5, C₁₅H₂₂N₄O₂S, MW = 322.43) . This represents a molecular weight reduction of 14.03 Da (4.4 %) and a heavy atom count reduction of one carbon. In fragment‑based and lead‑optimization programs, such a reduction can translate into meaningfully improved ligand efficiency metrics (e.g., LE = − RT ln(IC₅₀)/heavy atom count) when binding potency is conserved, although direct potency data for this pair are not yet published.
| Evidence Dimension | Molecular Weight / Heavy Atom Count |
|---|---|
| Target Compound Data | MW 308.40 g·mol⁻¹; C₁₄H₂₀N₄O₂S; 21 heavy atoms |
| Comparator Or Baseline | CAS 2640885‑62‑5: MW 322.43 g·mol⁻¹; C₁₅H₂₂N₄O₂S; 22 heavy atoms |
| Quantified Difference | ΔMW = –14.03 Da (–4.4 %); Δ heavy atoms = –1 |
| Conditions | Exact mass comparison based on molecular formula; physicochemical property context provided by computed descriptors (clogP 1.49, TPSA 90.64 for target [1]); no co‑crystal structure or biochemical assay data available for the pair. |
Why This Matters
A lower molecular weight scaffold with conserved core pharmacophoric features offers greater room for downstream property optimization, an advantage for procurement in lead‑optimization programs targeting oral bioavailability.
- [1] Sildrug/ECBD Database. EOS2614. Computed clogP 1.49, TPSA 90.64 for CAS 2640957‑85‑1. View Source
